Cas no 14216-03-6 (Hederacoside C)

Hederacoside C structure
Hederacoside C structure
商品名:Hederacoside C
CAS番号:14216-03-6
MF:C59H96O26
メガワット:1221.3780
MDL:MFCD00198062
CID:49676
PubChem ID:329747167

Hederacoside C 化学的及び物理的性質

名前と識別子

    • Hederacoside C
    • Olean-12-en-28-oic acid, 3-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-alpha-l-arabinopyranosyl]oxy]-23-hydroxy-, O-6-deoxy-alpha-l-mannopyranosyl-(1-&gt
    • 4)-O-beta-d-glucopyranosyl-(1-&gt
    • 6)-beta-d-glucopyranosyl ester, (3beta,4alpha)-
    • kalopanax saponin B
    • (3beta,4alpha)-3-[[2-O-(6-Deoxy-alpha-l-mannopyranosyl)-alpha-l-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oic acid O-6-deoxy-alpha-l-mannopyranosyl-(1-&gt
    • HEDERACOSIDE C WITH HPLC
    • 3-[[2-O-(α-L-Rhamnopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oic acid 6-O-[4-O-(α-L-rhamnopyranosyl)-β-D-glucopyranosyl]-β-D-glucopyranosyl ester
    • 3-O-α-L-Rhamnopyranosyl(1→2)-α-L-arabinopyranosylhederagenin 28-O-α-L-rhamnopyranosyl(1→4)-β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl
    • HEDERACOSIDE C(P) PrintBack
    • Akebia saponin pk
    • Astrantiasaponin H
    • Glycoside L-H2
    • Hederacauide D
    • Hederacol
    • hederasaponin C
    • Hederoside H1
    • kizutasaponin K12
    • Tauroside H2
    • (3beta,4alpha)-3-[[2-O-(6-Deoxy-alpha-l-mannopyranosyl)-alpha-l-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oic acid O-6-deoxy-alpha-l-mannopyranosyl-(1->4)-O-beta-d-glucopyranosyl-(1->6)-beta-d-glucopyranosyl ester
    • Aids086294
    • Aids-086294
    • Hederacaucaside D
    • 6)-beta-d-glucopyranosyl ester
    • [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-tri
    • [6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3
    • Kalopanaxsaponin B
    • Akeboside Sth
    • UNII-2608B2L1BQ
    • 2608B2L1BQ
    • SCHEMBL2997243
    • Tauroside St-H2
    • Pulsatillasaponin F
    • NS00093705
    • Olean-12-en-28-oic acid, 3-((2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl)oxy)-23-hydroxy-, O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester, (3beta,4alpha)-
    • MFCD00198062
    • Pulsatilla saponin F
    • HY-N0253
    • Olean-12-en-28-oic acid, 3-((2-O-(6-deoxy-alpha-l-mannopyranosyl)-alpha-l-arabinopyranosyl)oxy)-23-hydroxy-, O-6-deoxy-alpha-l-mannopyranosyl-(1.4)-O-beta-d-glucopyranosyl-(1.6)-beta-d-glucopyranosyl ester, (3beta,4alpha)-
    • OLEAN-12-EN-28-OIC ACID, 3- ((2-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)- .ALPHA.-L-ARABINOPYRANOSYL)OXY)-23-HYDROXY-, O-6-DEOXY-.ALPHA.-L- MANNOPYRANOSYL-(1-4)-O-.BETA.-D-GLUCOPYRANOSYL-(1-6)-.BETA.-D- GLUCOPYRANOSYL ESTER, (3.BETA.,4.ALPHA.)-
    • S3919
    • Hederasaponin C (Hederacoside C)
    • Pericarpsasaponin Pk
    • AC-34096
    • DTXSID701317445
    • Kizuta saponin K(12)
    • Olean-12-en-28-oic acid, 3- ((2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl)oxy)-23-hydroxy-, O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester, (3beta,4alpha)-
    • AKOS037514687
    • CS-5691
    • EINECS 238-072-2
    • CCG-270660
    • 14216-03-6
    • CHEBI:69371
    • 6-deoxy-alpha-L-mannopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->6)-1-O-((3beta)-3-((2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl)oxy)-23-hydroxy-28-oxoolean-12-en-28-yl)-beta-D-glucopyranose
    • Pulsatillasaponin II
    • hederagenin 3-O-alpha-L-rhamnopyranosyl-(1->2)-O-alpha-L-arabinopyranoside 28-O-alpha-L-rhamnopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->6)-O-beta-D-glucopyranosyl ester
    • Q27137710
    • 6-deoxy-alpha-L-mannopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->6)-1-O-[(3beta)-3-{[2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-arabinopyranosyl]oxy}-23-hydroxy-28-oxoolean-12-en-28-yl]-beta-D-glucopyranose
    • CHEMBL1910840
    • Kizuta Saponin K12
    • Pericarsaponin Pk
    • Akebiasaponin PK
    • Saponin PK
    • Koronaroside B
    • Saponin K12
    • RYHDIBJJJRNDSX-MCGLQMIESA-N
    • Hederacoside C?
    • DA-53923
    • MDL: MFCD00198062
    • インチ: 1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24?,25?,27-,28?,29?,30?,31+,32-,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,55+,56+,57?,58?,59?/m1/s1
    • InChIKey: RYHDIBJJJRNDSX-IFEIHYKZSA-N
    • ほほえんだ: O(C1([H])C([H])(C([H])(C([H])(C([H])([H])O1)O[H])O[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O1)O[H])O[H])O[H])C1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])C3(C([H])([H])[H])C4(C([H])([H])[H])C([H])([H])C([H])([H])C5(C(=O)OC6([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])OC7([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O7)OC7([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O7)O[H])O[H])O[H])O[H])O[H])O6)O[H])O[H])O[H])C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@]5([H])C4=C([H])C([H])([H])[C@@]32[H])[C@]1(C([H])([H])[H])C([H])([H])O[H]

計算された属性

  • せいみつぶんしりょう: 1220.618983g/mol
  • ひょうめんでんか: 0
  • XLogP3: -2
  • 水素結合ドナー数: 15
  • 水素結合受容体数: 26
  • 回転可能化学結合数: 14
  • どういたいしつりょう: 1220.618983g/mol
  • 単一同位体質量: 1220.618983g/mol
  • 水素結合トポロジー分子極性表面積: 413Ų
  • 重原子数: 85
  • 複雑さ: 2370
  • 同位体原子数: 0
  • 原子立体中心数の決定: 33
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • ぶんしりょう: 1221.4

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.48
  • ゆうかいてん: 222 °C (dec.) (lit.)
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.637
  • PSA: 412.82000
  • LogP: -2.54440

Hederacoside C セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338
  • 危険物輸送番号:UN 2811 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: S22; S24/25
  • 福カードFコード:10-23
  • 危険物標識: Xn
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • リスク用語:R22

Hederacoside C 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
BP0708-1000mg
Hederacoside C
14216-03-6 98%
1000mg
$420 2023-09-19
DC Chemicals
DC9921-1 g
Hederacoside C
14216-03-6 >98%
1g
$1450.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3370-2 mg
Hederacoside C
14216-03-6 99.58%
2mg
¥368.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn4632-20mg
Hederacoside C
14216-03-6 98%
20mg
¥3750.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3370-50 mg
Hederacoside C
14216-03-6 99.58%
50mg
¥3608.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3370-25 mg
Hederacoside C
14216-03-6 99.58%
25mg
¥2600.00 2022-04-26
S e l l e c k ZHONG GUO
S3919-5mg
Hederacoside C
14216-03-6
5mg
¥794.78 2023-09-15
ChemScence
CS-5691-50mg
Hederacoside C
14216-03-6
50mg
$105.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3370-10 mg
Hederacoside C
14216-03-6 99.58%
10mg
¥1216.00 2022-04-26
MedChemExpress
HY-N0253-10mg
Hederacoside C
14216-03-6 ≥98.0%
10mg
¥1300 2022-05-18

Hederacoside C 関連文献

Hederacoside Cに関する追加情報

Hederacoside C (CAS No. 14216-03-6): A Comprehensive Overview

Hederacoside C (CAS No. 14216-03-6) is a naturally occurring triterpenoid saponin found in various plants, particularly in the genus Aquilegia and Ilex. This compound has garnered significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, pharmacological properties, and recent research findings related to Hederacoside C.

Chemical Structure and Properties

Hederacoside C is a complex molecule with a molecular formula of C57H90O24. It belongs to the class of triterpenoid saponins, which are characterized by their glycosidic bonds and triterpenoid aglycones. The aglycone of Hederacoside C is hederagenin, a pentacyclic triterpene that contributes to its unique biological properties. The glycosidic moiety consists of multiple sugar units, including glucose and rhamnose, which enhance its solubility and bioavailability.

The molecular weight of Hederacoside C is approximately 1137.28 g/mol. It is a white crystalline powder that is soluble in water and methanol but insoluble in non-polar solvents such as hexane. These properties make it suitable for various pharmaceutical formulations and research applications.

Pharmacological Activities

Hederacoside C has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and cardioprotective effects. Recent research has provided valuable insights into the mechanisms underlying these activities.

Anti-inflammatory Activity: Studies have shown that Hederacoside C exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation. These findings suggest that Hederacoside C could be a promising candidate for the treatment of inflammatory diseases.

Antioxidant Activity: Hederacoside C has been found to possess strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is attributed to its ability to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). The antioxidant potential of Hederacoside C makes it a valuable component in formulations designed to combat oxidative damage.

Anti-cancer Activity: strong>: Research has demonstrated that Hederacoside C strong > exhibits significant anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has been shown to target multiple signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways. These findings highlight the potential of < strong >Hederacoside C< / strong > as a novel therapeutic agent for cancer treatment. p > < p >< strong >Cardioprotective Effects:< / strong > Studies have indicated that< strong >Hederacoside C< / strong > has cardioprotective properties by improving myocardial function and reducing myocardial injury. It has been shown to enhance cardiac contractility and reduce oxidative stress in cardiac tissues. These effects make< strong >Hederacoside C< / strong > a promising candidate for the prevention and treatment of cardiovascular diseases. p > < p >< strong >Recent Research Findings< / strong > p > < p >< strong >Hederacoside C< / strong > continues to be an active area of research, with new studies providing deeper insights into its mechanisms of action and potential therapeutic applications. For instance, a recent study published in the Journal of Ethnopharmacology investigated the neuroprotective effects of< strong >Hederacoside C< / strong > in an animal model of Parkinson's disease. The results showed that< strong >Hederacoside C< / strong > significantly reduced dopaminergic neuron loss and improved motor function by modulating neuroinflammatory responses. p > < p >Another study published in the Journal of Agricultural and Food Chemistry explored the anti-diabetic potential of< strong >Hederacoside C< / strong >. The researchers found that it effectively lowered blood glucose levels and improved insulin sensitivity in diabetic mice by activating AMP-activated protein kinase (AMPK) signaling pathways. p > < p >< strong >Conclusion< / strong > p > < p >< strong >Hederacoside C (CAS No. 14216-03-6)< / strong > is a multifaceted compound with a wide range of biological activities that hold promise for various therapeutic applications. Its anti-inflammatory, antioxidant, anti-cancer, cardioprotective, neuroprotective, and anti-diabetic properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new mechanisms and applications,< strong >Hederacoside C< / strong > is likely to play an increasingly important role in both pharmaceutical formulations and clinical settings. p > article > response >

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